![molecular formula C18H20N2O3S B10974342 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10974342.png)
6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cycloheptathiophene ring fused with a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable thiophene derivative followed by functional group transformations to introduce the cyano and carbamoyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be a key consideration.
Chemical Reactions Analysis
Types of Reactions
6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Uniqueness
The uniqueness of This compound lies in its specific structural features, which may confer distinct chemical and biological properties. Its combination of a cycloheptathiophene ring with a cyclohexene ring is not commonly found in other compounds, potentially leading to unique reactivity and applications.
Biological Activity
The compound 6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H23N3O3S with a molecular weight of 449.6 g/mol . Its structure features a cyclohexene core modified by a carbamoyl group and a cyano-substituted thiophene derivative, which may contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | C20H23N3O3S |
Molecular Weight | 449.6 g/mol |
IUPAC Name | This compound |
The proposed mechanism of action for compounds like this one often involves the inhibition of key enzymes in microbial metabolism or interference with cell wall synthesis. The presence of the cyano group suggests potential interactions with nucleophiles in microbial systems, leading to disruption of cellular functions.
Case Studies and Research Findings
- Inhibition of Bacterial Growth : A study conducted on related compounds demonstrated that modifications in the thiophene structure significantly enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was noted as a critical factor in its efficacy .
- Antiviral Activity : Another research effort focused on the antiviral potential of structurally similar compounds against RNA viruses. The findings suggested that these compounds could inhibit viral replication by targeting viral polymerases .
- Cytotoxic Effects : In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The mechanism involved apoptosis induction through mitochondrial pathways .
Properties
Molecular Formula |
C18H20N2O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H20N2O3S/c19-10-14-11-6-2-1-3-9-15(11)24-17(14)20-16(21)12-7-4-5-8-13(12)18(22)23/h4-5,12-13H,1-3,6-9H2,(H,20,21)(H,22,23) |
InChI Key |
FUDLCZYASOUKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
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